2-Adamantyl acrylate

Description

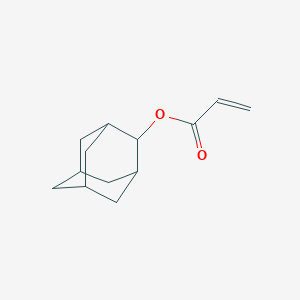

Structure

3D Structure

Properties

IUPAC Name |

2-adamantyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-12(14)15-13-10-4-8-3-9(6-10)7-11(13)5-8/h2,8-11,13H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJGJDNWSHATQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1C2CC3CC(C2)CC1C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461601 | |

| Record name | 2-ADAMANTYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128756-71-8 | |

| Record name | 2-ADAMANTYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Adamantyl Acrylate: Structure, Properties, and Applications

Abstract

2-Adamantyl acrylate is a unique monomer characterized by its bulky, rigid adamantane cage structure attached to a reactive acrylate functional group. This combination imparts exceptional properties to the resulting polymers, including high thermal stability, enhanced mechanical strength, and etch resistance. These attributes make it a valuable building block in various advanced applications, from the development of high-performance polymers and photoresists for the semiconductor industry to its use as a crucial intermediate in the synthesis of complex pharmaceutical compounds. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, polymerization, and key applications of this compound for researchers, scientists, and professionals in drug development and material science.

Chemical Identity and Structure

This compound, with the IUPAC name 2-adamantyl prop-2-enoate, is an ester of acrylic acid and 2-adamantanol.[1] The defining feature of this molecule is the tricyclo[3.3.1.13,7]decane (adamantane) moiety, a perfectly symmetrical and strain-free diamondoid structure.[2] This rigid, cage-like structure is covalently bonded to the acrylate group, a versatile functional group for polymerization.[3][4]

The chemical structure of this compound is represented by the following SMILES notation: C=CC(=O)OC1C2CC3CC(C2)CC1C3.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 2-adamantyl prop-2-enoate | [1] |

| CAS Number | 128756-71-8 | [1] |

| Molecular Formula | C13H18O2 | [1] |

| SMILES | C=CC(=O)OC1C2CC3CC(C2)CC1C3 | [1] |

| InChI | InChI=1S/C13H18O2/c1-2-12(14)15-13-10-4-8-3-9(6-10)7-11(13)5-8/h2,8-11,13H,1,3-7H2 | [1] |

| InChIKey | NCJGJDNWSHATQH-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The bulky adamantyl group significantly influences the physical and chemical properties of the monomer and its corresponding polymers. It imparts high thermal stability and mechanical strength.[3][4] The properties of this compound and its derivatives are summarized below.

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Methyl-2-adamantyl acrylate | 2-Ethyl-2-adamantyl acrylate | Reference |

| Molecular Weight ( g/mol ) | 206.28 | 220.31 | 234.33 | [1][5][6] |

| XLogP3-AA | 3.1 | 3.3 | 3.8 | [1][6][7] |

| Boiling Point (°C at 760 mmHg) | ~272.1 | 284.4 ± 9.0 | Not Available | [3][5] |

| Density (g/cm³) | Not Available | 1.1 ± 0.1 | Not Available | [7] |

| Flash Point (°C) | Not Available | 114.6 ± 16.1 | Not Available | [7] |

| Refractive Index | Not Available | 1.520 | Not Available | [7] |

| Topological Polar Surface Area (Ų) | 26.3 | 26.3 | 26.3 | [1][6][7] |

Synthesis and Manufacturing

The synthesis of 2-adamantyl (meth)acrylates generally involves the esterification of a 2-adamantanol derivative with an acrylic acid derivative.

General Synthesis Routes

Common methods for producing 2-alkyl-2-adamantyl acrylates start from 2-adamantanone.[8] One prominent pathway involves a two-step process:

-

Formation of the Adamantanol Derivative: 2-adamantanone is reacted with an organometallic reagent, such as an alkyllithium or Grignard reagent (alkylmagnesium halide), to form a 2-alkyl-2-adamantanol derivative.[8] Alternatively, reacting 2-adamantanone and an alkyl halide in the presence of lithium metal can yield a lithium 2-alkyl-2-adamantanolate.[8]

-

Esterification: The resulting 2-alkyl-2-adamantanol or its metal salt is then reacted with an acryloyl halide (e.g., acryloyl chloride) or acrylic anhydride to produce the final 2-alkyl-2-adamantyl acrylate.[8][9]

A newer, more streamlined approach involves a one-pot synthesis. This method reacts a 2-adamantanone compound with a hydrocarbyl halide in the presence of lithium metal, followed by the addition of an acrylic ester compound to the reaction system to yield the desired adamantyl acrylate.[8]

Illustrative Experimental Protocol: Synthesis of 2-Alkyl-2-adamantyl Acrylate

The following is a generalized protocol for the synthesis of a 2-alkyl-2-adamantyl acrylate, based on the reaction of a 2-alkyl-2-adamantanol with an acryloyl halide.

Materials:

-

2-Alkyl-2-adamantanol

-

Acryloyl chloride (or methacryloyl chloride)[10]

-

Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)

-

Polymerization inhibitor (optional but recommended)[8]

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Inert gas (e.g., nitrogen, argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, dissolve the 2-alkyl-2-adamantanol and the tertiary amine base in the anhydrous solvent.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of acryloyl chloride in the anhydrous solvent to the stirred mixture via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, distillation, or recrystallization to obtain the pure 2-alkyl-2-adamantyl acrylate.[8]

Polymerization

This compound readily undergoes polymerization through its acrylate group to form homopolymers and copolymers with tailored properties.[3] The bulky adamantane side chain significantly influences the polymerization kinetics and the properties of the resulting polymer.

Polymerization Methods

-

Free Radical Polymerization: This is a common method for polymerizing vinyl monomers like this compound. The process involves initiation, propagation, and termination steps, and can be initiated using thermal or photoinitiators.[11]

-

Living Anionic Polymerization: For more controlled synthesis of poly(1-adamantyl acrylate) with predictable molecular weights and narrow polydispersity indices, living anionic polymerization techniques can be employed.[12] This method is challenging for acrylates due to side reactions but has been successfully applied using specific initiation systems at low temperatures.[12]

Illustrative Experimental Protocol: Free Radical Polymerization

The following provides a general protocol for the free radical polymerization of this compound.

Materials:

-

This compound monomer

-

Free radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)

-

Anhydrous solvent (e.g., toluene, tetrahydrofuran)

-

Inert gas (e.g., nitrogen, argon)

-

Precipitating solvent (e.g., methanol, hexane)

Procedure:

-

Dissolve the this compound monomer and the free radical initiator in the anhydrous solvent in a reaction vessel.

-

De-gas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period to remove oxygen, which can inhibit polymerization.

-

Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) under an inert atmosphere and with constant stirring.

-

Allow the polymerization to proceed for the desired time, which can range from a few hours to a full day, depending on the desired conversion and molecular weight.

-

Cool the reaction mixture to room temperature and stop the polymerization.

-

Precipitate the polymer by slowly pouring the viscous reaction solution into a large volume of a non-solvent (e.g., methanol or hexane) with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with the precipitating solvent to remove any unreacted monomer and initiator.

-

Dry the polymer under vacuum at an elevated temperature until a constant weight is achieved.

Applications in Research and Drug Development

The unique structure of this compound lends itself to a variety of high-performance applications.

Material Science

-

Photoresists: Polymers derived from adamantyl acrylates and methacrylates are critical components in advanced photoresist formulations used in semiconductor manufacturing. The adamantane group provides high transparency at exposure wavelengths and excellent etch resistance, which is essential for creating intricate microelectronic patterns.[13]

-

High-Performance Polymers: The incorporation of the rigid adamantane structure into polymer chains leads to materials with superior thermal stability, a higher glass transition temperature (Tg), and enhanced mechanical properties such as hardness and abrasion resistance.[3][4]

-

Coatings and Adhesives: These polymers are used to create high-performance coatings, adhesives, and specialty plastics that require exceptional durability and resistance to heat, chemicals, and mechanical stress.[4][13]

Pharmaceutical and Biomedical Applications

-

Pharmaceutical Intermediates: The adamantane cage is a valuable scaffold in medicinal chemistry. This compound can serve as a pharmaceutical intermediate in the synthesis of more complex organic molecules for drug discovery and development.[3][4]

-

Drug Delivery Systems: The lipophilic nature of the adamantane moiety allows it to be incorporated into drug delivery systems.[2] Adamantane derivatives can be used in the design of liposomes, dendrimers, and other nanocarriers for targeted drug delivery.[2] Acrylated polymers can also be used to create mucoadhesive micelles for the delivery of hydrophobic drugs.[14] The adamantane group can act as an anchor in lipid bilayers or as a guest molecule in host-guest systems with cyclodextrins.[2]

-

Biocompatible Materials: Research is exploring the potential of adamantyl acrylate-based polymers in the development of biocompatible materials for various biomedical applications.[3]

Visualizations

Synthesis Workflow of 2-Alkyl-2-adamantyl Acrylate

Caption: Generalized one-pot synthesis workflow for 2-Alkyl-2-adamantyl Acrylate.

Key Application Areas of this compound

Caption: Major application pathways for this compound and its polymers.

References

- 1. This compound | C13H18O2 | CID 11298697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Ethyl-2-adamantyl acrylate | C15H22O2 | CID 22168880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. EP1468981B1 - Production method of adamantyl acrylate compounds - Google Patents [patents.google.com]

- 9. WO2002100816A1 - Process for producing 2-alkyl-2-adamantyl (meth)acrylate - Google Patents [patents.google.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. 2-Adamantyl methacrylate | 133682-15-2 | Benchchem [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. nbinno.com [nbinno.com]

- 14. Mucoadhesive acrylated block copolymers micelles for the delivery of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Adamantyl Acrylate from 2-Adamantanone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-adamantyl acrylate, a valuable monomer and pharmaceutical intermediate, from the readily available starting material, 2-adamantanone. The unique, rigid, and bulky adamantane cage structure imparts desirable properties such as thermal stability and enhanced mechanical strength to polymers, and its lipophilicity is a key feature in drug design. This document details a common and efficient two-step synthetic route, encompassing the reduction of 2-adamantanone to 2-adamantanol, followed by its esterification to yield the target acrylate.

Synthetic Strategy Overview

The synthesis of this compound from 2-adamantanone is typically achieved through a two-step process:

-

Reduction of 2-Adamantanone: The carbonyl group of 2-adamantanone is reduced to a secondary alcohol, 2-adamantanol. A common and effective method for this transformation is the use of a mild reducing agent such as sodium borohydride (NaBH₄) in a protic solvent.

-

Esterification of 2-Adamantanol: The resulting 2-adamantanol is then esterified with an acrylic acid derivative, most commonly acryloyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct.

This approach allows for a high-yielding and straightforward synthesis of the desired this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reduction of 2-Adamantanone to 2-Adamantanol

| Parameter | Value | Reference |

| Reactants | ||

| 2-Adamantanone | 1.0 equivalent | [1] |

| Sodium Borohydride (NaBH₄) | 0.25 - 1.0 equivalents | [1][2] |

| Solvent | Methanol or Ethanol | [1] |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | 30 minutes - 2 hours | [1] |

| Yield | ||

| Typical Yield | >90% | Inferred from similar reductions[4] |

Table 2: Esterification of 2-Adamantanol to this compound

| Parameter | Value | Reference |

| Reactants | ||

| 2-Adamantanol | 1.0 equivalent | [5] |

| Acryloyl Chloride | 1.0 - 1.2 equivalents | [5] |

| Base (Triethylamine) | 1.0 - 1.5 equivalents | [5] |

| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | [6] |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | [5] |

| Reaction Time | 2 - 12 hours | [5][6] |

| Yield | ||

| Typical Yield | 80-95% | [6] |

Experimental Protocols

Step 1: Synthesis of 2-Adamantanol from 2-Adamantanone

Materials:

-

2-Adamantanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-adamantanone (1.0 eq) in methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (0.25 - 1.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane or diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield 2-adamantanol as a white solid. The product can be further purified by recrystallization if necessary.

Step 2: Synthesis of this compound from 2-Adamantanol

Materials:

-

2-Adamantanol

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Nitrogen or Argon atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under a nitrogen or argon atmosphere, add 2-adamantanol (1.0 eq) and anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.0 - 1.5 eq) to the stirred solution.

-

In a separate dropping funnel, dilute acryloyl chloride (1.0 - 1.2 eq) with anhydrous DCM or THF.

-

Add the acryloyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with DCM or THF and wash sequentially with saturated aqueous NaHCO₃ solution, deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Visualizations

Overall Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Reduction of 2-Adamantanone: A Simplified Mechanism

Caption: Simplified mechanism for the reduction of 2-adamantanone.

Esterification of 2-Adamantanol: A Simplified Mechanism

Caption: Simplified mechanism for the esterification of 2-adamantanol.

References

Spectroscopic Analysis of 2-Adamantyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 2-Adamantyl Acrylate. Due to the limited availability of directly published, fully assigned NMR data for this specific molecule, this guide synthesizes information from analogous structures, including adamantane derivatives and various acrylate esters, to present a comprehensive and predictive spectroscopic profile. This document is intended to serve as a valuable resource for researchers in the fields of materials science and drug development who utilize adamantyl-containing polymers and small molecules.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of spectral data for structurally related compounds and established principles of NMR spectroscopy.

¹H NMR Spectral Data Summary

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~6.40 | dd | J ≈ 17.4, 1.5 | Hₐ (trans to C=O) |

| ~6.12 | dd | J ≈ 17.4, 10.5 | Hₓ |

| ~5.82 | dd | J ≈ 10.5, 1.5 | Hₘ (cis to C=O) |

| ~4.90 | br s | - | H-2 (Adamantyl) |

| ~2.10 - 1.50 | m | - | Adamantyl Protons |

Note: The chemical shifts for the adamantyl protons are complex and overlapping, typically appearing as a broad multiplet.

¹³C NMR Spectral Data Summary

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~165.5 | C=O (Ester) |

| ~130.8 | =CH₂ (Acrylate) |

| ~128.5 | =CH (Acrylate) |

| ~75.0 | C-2 (Adamantyl) |

| ~37.5 | CH (Adamantyl) |

| ~31.0 | CH₂ (Adamantyl) |

| ~27.0 | CH (Adamantyl) |

| ~26.5 | CH₂ (Adamantyl) |

Experimental Protocols

The following section details the recommended methodologies for acquiring high-quality NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Use a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for acrylate monomers.

-

Concentration:

-

Handling Viscous Samples: this compound may be a viscous liquid or a low-melting solid.

-

Gentle warming of the sample can reduce viscosity and facilitate dissolution.

-

To ensure the sample settles at the bottom of the NMR tube, centrifugation can be employed. Place the NMR tube within a larger centrifuge tube for support and spin until the sample is free of bubbles and collected at the bottom.[2][3]

-

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[4]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral resolution.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Visualizations

The following diagrams illustrate the chemical structure of this compound and a general workflow for its NMR analysis.

References

An In-depth Technical Guide on the Thermal Stability of 2-Adamantyl Acrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Adamantyl acrylate (AdA) is a unique acrylic monomer distinguished by its bulky, rigid adamantyl group. This tricyclic aliphatic cage structure imparts exceptional properties to the monomer and its subsequent polymers, most notably high thermal stability. This technical guide provides a comprehensive overview of the thermal characteristics of this compound, detailing its stability, decomposition, and the analytical methods used for its characterization. The inherent thermal robustness of the adamantane core makes AdA a valuable building block in the development of advanced materials, including high-performance coatings, adhesives, and pharmaceutical intermediates where thermal stability is a critical parameter.[1][2]

Physicochemical Properties

This compound is a white, crystalline powder at room temperature. The presence of the adamantane moiety significantly influences its physical properties, leading to a high boiling point and a stable molecular structure.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₂ | [3] |

| Molecular Weight | 206.28 g/mol | [3] |

| Appearance | White crystalline powder | [4] |

| Boiling Point (estimated) | ~284.4 ± 9.0 °C at 760 mmHg (for 2-Methyl-2-adamantyl Acrylate) | [4] |

Thermal Stability Analysis

Polymers derived from adamantyl acrylates consistently demonstrate superior thermal stability. For instance, poly(1-adamantyl acrylate) exhibits an outstanding decomposition temperature (Td) of 376 °C.[5] This high thermal resistance is attributed to the rigid adamantane cage, which restricts polymer chain mobility and enhances overall stability.[6]

Based on the analysis of related adamantane-containing cross-linkers, it is anticipated that the this compound monomer would exhibit low volatility and a high decomposition temperature.[7]

Expected Thermal Decomposition Profile

The thermal decomposition of this compound is expected to occur at elevated temperatures. The process can be conceptualized to proceed through the following stages:

-

Initiation: At high temperatures, the weakest bonds in the monomer are likely to undergo homolytic cleavage, initiating the decomposition process. This could involve the C-O bond of the ester group or C-C bonds within the acrylate moiety.

-

Propagation: The initial radical species can then trigger a chain reaction, leading to the fragmentation of the molecule. This may involve the elimination of the adamantyl group and the breakdown of the acrylate backbone.

-

Termination: The radical chain reactions cease through recombination or disproportionation reactions, resulting in a variety of smaller, more stable molecules.

The bulky adamantyl group is expected to be a major product of thermal decomposition, likely through the cleavage of the ester bond. Other potential decomposition products could include carbon dioxide, carbon monoxide, and various smaller hydrocarbons resulting from the fragmentation of the acrylate portion.

Experimental Protocols

To empirically determine the thermal stability of this compound, the following detailed experimental methodologies for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the this compound monomer undergoes decomposition and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound monomer into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which a 5% mass loss is observed (Td5%). The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to observe any exothermic or endothermic transitions, such as polymerization or decomposition, as a function of temperature.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound monomer into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed pan is used as a reference.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point will be observed as an endothermic peak. Any exothermic peaks may indicate polymerization or decomposition.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates the logical workflow for a comprehensive assessment of the thermal stability of this compound monomer.

Conclusion

This compound is a monomer with inherently high thermal stability due to its rigid adamantane core. While specific quantitative thermal analysis data for the monomer is scarce in publicly available literature, the exceptional thermal properties of its corresponding polymers and related adamantane derivatives strongly suggest a high decomposition temperature and low volatility for the monomer itself. The provided experimental protocols for TGA and DSC offer a robust framework for the empirical determination of its thermal properties. A thorough understanding of the thermal behavior of this compound is crucial for its effective application in the development of advanced materials and pharmaceuticals, enabling the design of products with enhanced durability and performance under demanding thermal conditions.

References

Solubility of 2-Adamantyl Acrylate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Physicochemical Profile of 2-Adamantyl Acrylate

This compound (C₁₃H₁₈O₂) is an ester of acrylic acid and 2-adamantanol. Its molecular structure is characterized by a bulky, rigid, and lipophilic adamantyl cage attached to a polar acrylate group. This unique combination of a nonpolar adamantane moiety and a polar, reactive acrylate functional group dictates its physical and chemical properties, including its solubility. The adamantane structure contributes to high thermal stability and mechanical strength in polymers derived from this monomer.

Expected Solubility Profile:

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted qualitatively. The large, nonpolar adamantyl group suggests good solubility in nonpolar and weakly polar aprotic solvents. The polar acrylate group may impart some solubility in more polar organic solvents. However, strong intermolecular interactions in highly polar or protic solvents, such as water and lower alcohols, are expected to result in poor solubility.

Quantitative Solubility Data

As of the writing of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in peer-reviewed literature. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Nonpolar Solvents | |||||

| Hexane | 1.88 | ||||

| Toluene | 2.38 | ||||

| Aprotic Polar Solvents | |||||

| Tetrahydrofuran (THF) | 7.58 | ||||

| Ethyl Acetate | 6.02 | ||||

| Acetone | 20.7 | ||||

| Dichloromethane (DCM) | 8.93 | ||||

| Protic Polar Solvents | |||||

| Ethanol | 24.5 | ||||

| Methanol | 32.7 | ||||

| Water | 80.1 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the accurate determination of the solubility of this compound in organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis Spectrophotometer)

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a solid phase remains at equilibrium.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Record the exact volume of the filtered solution.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent under reduced pressure or in a fume hood at a controlled temperature.

-

Once the solvent is completely removed, weigh the flask containing the dried solute.

-

The mass of the dissolved this compound can be determined by the difference in weight.

-

-

Instrumental Analysis (for volatile solvents or higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve using the appropriate analytical instrument (e.g., HPLC with a UV detector, GC with an FID).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL or mol/L using the determined mass or concentration of the solute and the volume of the solvent.

-

3.3. Purity and Solid-State Characterization

It is crucial to ensure the purity of the this compound and the solvents used. The solid-state form (e.g., crystalline or amorphous) of the solute can also influence solubility and should be characterized before and after the experiment, for instance, by using techniques like X-ray powder diffraction (XRPD).

Visualization of Key Concepts

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Caption: Workflow for experimental solubility determination.

4.2. Conceptual Diagram of "Like Dissolves Like"

This diagram conceptualizes the expected solubility of this compound based on solvent polarity.

Caption: Predicted solubility based on solvent polarity.

Conclusion

Understanding the solubility of this compound is fundamental for its application in materials science and drug development. While quantitative data is sparse, a qualitative assessment based on its chemical structure provides valuable guidance. The detailed experimental protocol and workflows presented in this guide offer a robust framework for researchers to generate precise and reliable solubility data. Such data is essential for optimizing reaction conditions, developing purification strategies, and formulating advanced materials with desired properties.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity of the Acrylate Group in 2-Adamantyl Acrylate

This technical guide provides a detailed examination of the reactivity of the acrylate functional group in this compound. The unique structural characteristics of this monomer, combining a highly reactive acrylate moiety with a bulky, rigid adamantane cage, give rise to distinctive chemical behaviors and properties that are leveraged in advanced material science and biomedical applications.

Introduction to this compound

This compound (2-AdA) is a specialty monomer characterized by the esterification of acrylic acid with 2-adamantanol. The defining feature of this molecule is the juxtaposition of two key components:

-

The Acrylate Group: A highly reactive functional group consisting of a vinyl group directly attached to a carbonyl carbon. This arrangement makes it susceptible to a variety of addition reactions.

-

The 2-Adamantyl Group: A bulky, diamondoid hydrocarbon cage. This substituent imparts exceptional thermal stability, mechanical robustness, and hydrophobicity to the molecule and its subsequent polymers.[1][2][3]

The interplay between the inherent reactivity of the acrylate and the significant steric and electronic influence of the adamantyl group governs the overall chemical behavior of 2-AdA, making it a critical component in high-performance polymers, coatings, and pharmaceutical intermediates.[1][2]

Core Reactivity of the Acrylate Moiety

The reactivity of the acrylate group is dictated by its electronic structure. The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack, while also enabling free-radical polymerization across the double bond.[4] The presence of the 2-adamantyl group profoundly modulates this intrinsic reactivity.

Steric Effects

The most significant influence of the 2-adamantyl group is steric hindrance.[5] Its sheer bulk impedes the approach of reactants to the acrylate double bond and the ester carbonyl. This steric shielding has several consequences:

-

Reduced Reaction Rates: Compared to less hindered acrylates like methyl acrylate, reactions such as polymerization and Michael additions may proceed at slower rates.[4]

-

Controlled Polymerization: The steric hindrance can suppress side reactions, such as backbiting, which is a challenge in living anionic polymerizations of acrylates.[6][7][8]

-

Influence on Polymer Structure: The bulkiness affects the tacticity and chain packing of the resulting polymers.

Electronic and Hydrophobic Effects

While the electronic effect is secondary to the steric effect, the adamantyl group is a weak electron-donating aliphatic substituent, which can slightly modulate the electron density of the acrylate system. Far more impactful is the hydrophobicity it confers. This property is critical in applications like photoresists, where the solubility of the polymer in aqueous developers must be precisely controlled.[9][10][11] Polymers with a high content of adamantyl groups exhibit reduced solubility in polar, aqueous media.[9][10][11]

Key Chemical Reactions and Mechanisms

The acrylate group in 2-AdA participates in several fundamental reactions, with its reactivity profile being a direct consequence of the factors described above.

Polymerization

This compound is a versatile monomer that readily undergoes polymerization to form polymers with high glass transition temperatures (Tg), excellent thermal stability, and enhanced mechanical strength.[1][2]

-

Free-Radical Polymerization: This is the most common method for polymerizing 2-AdA. The reaction proceeds via initiation, propagation, and termination steps. The bulky adamantyl group can influence the kinetics, often leading to a phenomenon known as autoacceleration later in the reaction as radical mobility decreases.[12][13]

-

Living Anionic Polymerization: Controlled synthesis of poly(1-adamantyl acrylate) has been successfully achieved using living anionic polymerization techniques.[6][8] This method allows for the creation of polymers with predictable molecular weights and narrow polydispersity, as well as the synthesis of block copolymers.[6][7]

Polymers derived from adamantyl (meth)acrylates are crucial in the microelectronics industry, particularly as photoresist materials for 193 nm lithography, where their bulky structure provides superior plasma etch resistance.[14][15]

Michael Addition (Aza-Michael Addition)

The electrophilic β-carbon of the acrylate is susceptible to 1,4-conjugate addition by nucleophiles, a reaction known as the Michael addition.[4] When the nucleophile is an amine, it is termed an aza-Michael addition.[16]

This reaction is a powerful tool for polymer modification and the synthesis of complex molecules. For instance, it can be used to conjugate adamantyl-containing molecules to biomolecules or to create cross-linked polymer networks.[16] The reaction with primary amines can sometimes lead to a double addition product, although the steric bulk of the adamantyl group may influence the selectivity towards mono-addition.[17][18]

Hydrolysis of the Ester Linkage

The ester bond in this compound can be cleaved via hydrolysis. The stability of this bond is highly dependent on the pH. While generally stable under neutral conditions, its susceptibility to cleavage under acidic or basic conditions is a key functional aspect. In particular, related structures like 2-methyl-2-adamantyl (meth)acrylate, which have a tertiary ester linkage, are designed to be acid-labile.[19] This acid-catalyzed deprotection is the fundamental mechanism for chemically amplified photoresists, where acid generated upon light exposure cleaves the adamantyl group, transforming the hydrophobic polymer into a soluble one to create a pattern.

Quantitative Data Summary

The incorporation of the 2-adamantyl group has a significant and quantifiable impact on the properties of the resulting polymers.

| Property | Monomer | Value | Notes |

| Glass Transition Temp. (Tg) | 1-Adamantyl Acrylate | 133 °C | Significantly higher than poly(tert-butyl acrylate) due to the rigid adamantyl group.[6] |

| Glass Transition Temp. (Tg) | 1-Adamantylmethyl Methacrylate | 201 °C | The methylene spacer affects chain mobility and Tg.[5] |

| Thermal Decomposition Temp. (Td) | 1-Adamantyl Acrylate | 376 °C | Demonstrates outstanding thermal stability.[6] |

| Molecular Weight (Anionic Poly.) | 1-Adamantyl Acrylate | 4.3 - 71.8 kg/mol | Achieved with narrow polydispersity indices (~1.10), indicating a controlled, living process.[6] |

Mandatory Visualizations

Experimental Protocols

Protocol: Synthesis of Poly(this compound) via Free-Radical Polymerization

Objective: To synthesize Poly(this compound) using a standard free-radical polymerization technique.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous Toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Nitrogen gas supply

-

Schlenk flask and condenser

-

Magnetic stirrer and hotplate

Procedure:

-

Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Reagents: In the flask, dissolve this compound (e.g., 10.0 g) and AIBN (e.g., 0.1 mol% relative to monomer) in anhydrous toluene (e.g., 20 mL).

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Immerse the flask in a preheated oil bath at 70 °C. Allow the reaction to proceed with vigorous stirring for 12-24 hours under a nitrogen atmosphere. The solution will become more viscous as the polymer forms.

-

Termination & Isolation: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a large excess of cold methanol (e.g., 400 mL) while stirring. The polymer will precipitate as a white solid.

-

Purification: Decant the supernatant. Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or chloroform) and re-precipitate into cold methanol. Repeat this step twice to remove unreacted monomer and initiator fragments.

-

Drying: Collect the purified polymer by filtration and dry it under vacuum at 60 °C until a constant weight is achieved.

Protocol: Aza-Michael Addition of Benzylamine to this compound

Objective: To synthesize the β-amino ester adduct via the aza-Michael addition of benzylamine to this compound.

Materials:

-

This compound

-

Benzylamine

-

Solvent (e.g., Acetonitrile or solvent-free)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Reactants: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq) and benzylamine (1.0-1.2 eq). The reaction can often be run neat (solvent-free) or in a polar aprotic solvent like acetonitrile.[17]

-

Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. Monitor the progress by Thin Layer Chromatography (TLC) or NMR spectroscopy. If the reaction is slow, gentle heating (e.g., to 50-60 °C) can be applied.[17]

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting acrylate), the product can be purified. If run neat, the excess benzylamine and any impurities can be removed by vacuum distillation or column chromatography on silica gel.

-

Characterization: The structure of the purified product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the vinyl proton signals from the acrylate and the appearance of new signals corresponding to the ethyl bridge in the product are key indicators of a successful reaction.

Conclusion

The reactivity of the acrylate group in this compound is a sophisticated balance between the high reactivity of the α,β-unsaturated ester and the profound steric and hydrophobic influence of the adamantane cage. This unique combination is not a limitation but a key design feature, enabling the synthesis of high-performance polymers with exceptional thermal stability, etch resistance, and precisely tunable solubility.[1][2] A thorough understanding of these reaction dynamics is essential for professionals in materials science and drug development to fully harness the potential of this versatile monomer in creating next-generation materials and advanced therapeutic systems.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Poly(adamantyl acrylate): Living Anionic Polymerization, Block Copolymerization, and Thermal Properties... | ORNL [ornl.gov]

- 8. Poly(1-adamantyl acrylate): Living Anionic Polymerization, Block Copolymerization, and Thermal Properties... | ORNL [ornl.gov]

- 9. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups [mdpi.com]

- 10. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cpsm.kpi.ua [cpsm.kpi.ua]

- 13. imaging.org [imaging.org]

- 14. dakenchem.com [dakenchem.com]

- 15. Installation of the adamantyl group in polystyrene- block -poly(methyl methacrylate) via Friedel–Crafts alkylation to modulate the microphase-separate ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00113J [pubs.rsc.org]

- 16. Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. JP2007314471A - Method for producing 2-methyl-2-adamantyl (meth) acrylate - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2-Adamantyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Adamantyl acrylate, a key monomer in the development of advanced polymers for high-performance materials and pharmaceutical applications. This document outlines its chemical properties, synthesis protocols, and significant applications, with a focus on its role in photoresist technology and drug delivery systems.

Core Properties of this compound

This compound is a monofunctional acrylate monomer characterized by the presence of a bulky, rigid adamantyl group. This structural feature imparts unique properties to the resulting polymers, including high thermal stability, enhanced mechanical strength, and specific solubility characteristics.

| Property | Value |

| CAS Number | 128756-71-8[1] |

| Molecular Formula | C₁₃H₁₈O₂[1] |

| Molecular Weight | 206.28 g/mol [1] |

| IUPAC Name | 2-adamantyl prop-2-enoate[1] |

| Appearance | Typically a white crystalline powder |

| Boiling Point | ~284.4 ± 9.0 °C at 760 mmHg (for 2-Methyl-2-adamantyl Acrylate, indicative of high thermal stability)[2] |

Synthesis of this compound

The synthesis of this compound and its derivatives often involves the esterification of a 2-adamantanol derivative with an acrylic acid derivative. A general methodology is described in various patents, which can be adapted for specific laboratory or industrial-scale production.

Experimental Protocol: Synthesis of 2-Alkyl-2-Adamantyl Acrylate

This protocol is a generalized procedure based on patent literature for the synthesis of 2-alkyl-2-adamantyl acrylates.

Materials:

-

2-Adamantanone

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Lithium metal

-

Acrylic anhydride or acryloyl chloride

-

Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)

-

Tertiary amine (optional, e.g., triethylamine)

-

Quenching solution (e.g., saturated ammonium chloride solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Preparation of the Adamantanolate Intermediate:

-

In a flame-dried, three-necked flask under an inert atmosphere, add the anhydrous solvent and lithium metal.

-

To this suspension, add a solution of 2-adamantanone and the alkyl halide in the anhydrous solvent dropwise at a controlled temperature (e.g., -70 to 20 °C).

-

Allow the reaction to stir for a specified time until the formation of the lithium 2-alkyl-2-adamantanolate is complete.

-

-

Esterification:

-

To the solution containing the adamantanolate intermediate, add acrylic anhydride or acryloyl chloride dropwise at a low temperature (e.g., 0 °C). A tertiary amine may be added to scavenge the acid byproduct if acryloyl chloride is used.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of the quenching solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography, distillation, or recrystallization to yield the pure 2-alkyl-2-adamantyl acrylate.

-

Applications in Advanced Technologies

The unique properties endowed by the adamantyl moiety make this compound a valuable component in several advanced applications.

Photoresist Formulations

Polymers containing this compound are extensively used in photoresist formulations for microlithography. The bulky adamantyl group enhances the etch resistance of the polymer, which is crucial for creating fine patterns in semiconductor manufacturing. Furthermore, the acid-labile nature of the ester linkage allows for chemically amplified resist systems, where a photo-generated acid catalyzes the deprotection of the adamantyl group, leading to a change in solubility and the formation of the desired pattern.

Drug Delivery and Pharmaceutical Applications

The adamantane cage is a well-recognized pharmacophore that can improve the therapeutic properties of drug molecules. Its lipophilic nature can enhance drug absorption and bioavailability. Polymers and copolymers of this compound can be designed as drug delivery vehicles, where the adamantyl group can interact with cell membranes or be used as a pendant group for drug conjugation. The steric bulk of the adamantyl group can also protect the drug from enzymatic degradation, thereby increasing its plasma half-life.

Polymer Properties

| Polymer Property | Poly(1-adamantyl acrylate) | Poly(1-adamantyl methacrylate) |

| Glass Transition Temp. (Tg) | 133 °C[3] | 155-185 °C |

| Decomposition Temp. (Td) | 376 °C[3] | ~300 °C |

The high glass transition temperatures and thermal stability are attributed to the rigid and bulky nature of the adamantyl group, which restricts the mobility of the polymer chains. These properties make adamantyl acrylate-based polymers suitable for applications requiring high-temperature resistance.

Conclusion

This compound is a versatile monomer with significant potential in the fields of material science and drug development. Its unique chemical structure provides a pathway to novel polymers with enhanced thermal and mechanical properties, making it a key component in the formulation of advanced photoresists. In the pharmaceutical arena, the adamantyl moiety offers opportunities for the design of more effective drug delivery systems. Further research into the specific properties and applications of poly(this compound) is warranted to fully exploit its potential.

References

The Adamantane Advantage: A Technical Guide to the Applications of Poly(2-Adamantyl Acrylate)

For Researchers, Scientists, and Drug Development Professionals

The unique structural properties of adamantane, a rigid, cage-like hydrocarbon, have positioned its polymer derivatives at the forefront of materials science and biomedical innovation. Among these, poly(2-adamantyl acrylate) [PAdA] and its analogues are emerging as critical components in developing next-generation technologies. The incorporation of the bulky, thermally stable adamantyl group into a polyacrylate backbone imparts a remarkable combination of properties, including enhanced thermal stability, high glass transition temperature (Tg), improved mechanical strength, and precise chemical reactivity. This technical guide provides an in-depth exploration of the core applications, experimental protocols, and fundamental properties of poly(this compound), offering a comprehensive resource for professionals in research and development.

Core Properties and Characteristics

The defining feature of poly(this compound) is the pendant adamantyl group, which significantly restricts polymer chain mobility. This structural rigidity leads to exceptional material properties when compared to conventional polyacrylates.[1]

Key Advantages:

-

Exceptional Thermal Stability: The adamantane structure endows polymers with superior resistance to thermal degradation, making them suitable for high-temperature applications.[1]

-

High Glass Transition Temperature (Tg): The rigidity of the adamantyl cage contributes to a significantly higher Tg, ensuring dimensional stability in demanding environments.[2]

-

Enhanced Mechanical Properties: Polymers incorporating adamantyl acrylate exhibit substantial improvements in hardness, abrasion resistance, and overall mechanical strength.[1]

-

Chemical Reactivity for Advanced Applications: The acrylate functionality allows for versatile polymerization, enabling the creation of homopolymers and copolymers with tailored properties for specific needs, such as in chemically amplified photoresists.[1]

Below is a summary of key quantitative data for adamantyl-containing (meth)acrylate monomers and their corresponding polymers.

Table 1: Physicochemical Properties of Adamantyl Acrylate Monomers

| Property | This compound | 2-Methyl-2-adamantyl Acrylate |

| CAS Number | 128756-71-8[3] | 249562-06-9[2] |

| Molecular Formula | C₁₃H₁₈O₂[3] | C₁₄H₂₀O₂[2] |

| Molecular Weight | 206.28 g/mol [3] | 220.31 g/mol [2] |

| Boiling Point | Not specified | ~284.4 °C @ 760 mmHg[2] |

| Appearance | Not specified | White crystalline powder[2] |

Table 2: Thermal and Molecular Properties of Adamantyl-Containing Polymers

| Polymer | Mn (x 10³ g/mol ) | Mw/Mn (PDI) | Tg (°C) |

| Poly(1-adamantyl methacrylate) | 3.0 | 1.25 | 195 |

| Poly(1-adamantyl methacrylate) | 17.5 | 1.15 | 220 |

Primary Application Domains

The unique properties of poly(this compound) have led to its adoption in several high-technology sectors.

Advanced Photoresists for Microlithography

In the semiconductor industry, chemically amplified photoresists are essential for patterning integrated circuits. Poly(this compound) and its copolymers are key components in these formulations, particularly for deep UV (e.g., 193 nm ArF) lithography.[2][3]

The bulky adamantyl group provides two primary functions:

-

High Etch Resistance: The high carbon-to-hydrogen ratio of the adamantane cage offers excellent resistance to plasma etching processes used to transfer the patterned image to the underlying substrate.[4]

-

Acid-Labile Functionality: The tertiary ester linkage of the adamantyl group is sensitive to acid. In a positive-tone photoresist, exposure to UV light generates an acid from a photoacid generator (PAG). During a post-exposure bake, this acid catalyzes the cleavage of the adamantyl group, converting the hydrophobic polymer into a hydrophilic one that is soluble in an aqueous alkaline developer. This change in solubility creates the desired pattern.[4]

The hydrophobicity of the adamantyl group also helps to control the dissolution behavior of the polymer in the developer, mitigating issues like pattern swelling.[2]

The following diagram illustrates the key stages of a typical photolithography process using a positive-tone, PAdA-based photoresist.

Drug Delivery Systems

The biocompatibility and unique physicochemical properties of adamantane make it an excellent scaffold for advanced drug delivery systems.[5] Adamantane-containing polymers can self-assemble into nanoparticles or micelles for encapsulating therapeutic agents.

A key application is in the development of pH-responsive drug delivery systems for cancer therapy.[6] The tumor microenvironment is typically more acidic than healthy tissue. Polymers can be designed to be stable at physiological pH (7.4) but to disassemble or swell in an acidic environment (pH < 7.0), triggering the release of an encapsulated drug directly at the tumor site. This targeted release minimizes systemic toxicity and improves therapeutic efficacy.[6]

For instance, star-shaped polymers with an adamantane core have been shown to form stable micelles that can load anticancer drugs like doxorubicin (DOX). These micelles exhibit significantly higher drug release at an acidic pH of 5.0 compared to physiological pH 7.4.[6]

The table below presents the cumulative release of Doxorubicin (DOX) from adamantane-cored star-shaped (S-PLGA-D-P) and linear (L-PLGA-D-P) polymeric micelles at different pH values over 80 hours.

Table 3: Cumulative DOX Release from Adamantane-Cored Polymeric Micelles (%)[6]

| Time (h) | S-PLGA-D-P (pH 7.4) | S-PLGA-D-P (pH 5.0) | L-PLGA-D-P (pH 7.4) | L-PLGA-D-P (pH 5.0) |

| 8 | 8.1 | 38.2 | 8.5 | 40.1 |

| 24 | 12.5 | 55.9 | 13.1 | 58.3 |

| 48 | 16.3 | 69.8 | 17.0 | 71.5 |

| 80 | 18.5 | 77.6 | 19.0 | 78.8 |

Recent research has shown that adamantane-linked derivatives can exhibit direct anticancer activity by inhibiting key cellular signaling pathways. For example, certain adamantyl isothiourea compounds have been found to suppress the growth of hepatocellular carcinoma by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[7] This pathway is implicated in liver inflammation and cancer progression.

The diagram below illustrates the TLR4-MyD88-NF-κB signaling cascade and the point of inhibition by adamantane derivatives.

Experimental Protocols

This section provides representative methodologies for the synthesis of adamantyl acrylate monomers and polymers, as well as their processing for key applications.

Synthesis of 2-Alkyl-2-Adamantyl (Meth)Acrylate Monomer

This protocol is adapted from patent literature describing a common method for producing the monomer used in polymerization.[6]

Objective: To synthesize 2-ethyl-2-adamantyl methacrylate.

Materials:

-

2-adamantanone

-

Ethyl bromide

-

Lithium metal

-

Tetrahydrofuran (THF), anhydrous

-

Methyl methacrylate

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (three-necked flask, dropping funnel, condenser)

Procedure:

-

Reaction Setup: Charge a 2-L three-necked flask with 4.6 g of lithium metal and 500 mL of anhydrous THF under an inert argon atmosphere.

-

Reagent Preparation: In a separate flask, dissolve 50 g of 2-adamantanone and 44 g of ethyl bromide in 500 mL of anhydrous THF under a nitrogen atmosphere.

-

First Step (Grignard-type Reaction): Slowly add the 2-adamantanone/ethyl bromide solution to the lithium/THF suspension while stirring. The reaction temperature should be maintained between -50°C and 100°C. This step forms the lithium 2-ethyl-2-adamantanolate intermediate.

-

Second Step (Esterification): After the formation of the intermediate is complete, cool the reaction mixture to 0°C. Slowly add 100 g of methyl methacrylate to the reaction mixture.

-

Reaction Quench and Extraction: After the reaction is complete, quench it by adding 500 mL of a saturated ammonium chloride aqueous solution. Separate the organic layer.

-

Purification: Concentrate the organic layer to remove the solvent and unreacted methyl methacrylate. Purify the crude product by distillation and subsequent crystallization to obtain pure 2-ethyl-2-adamantyl methacrylate.

Free-Radical Polymerization of Adamantyl Acrylate

This protocol describes a general method for the free-radical solution polymerization of an adamantyl acrylate monomer.

Objective: To synthesize poly(this compound) via free-radical polymerization.

Materials:

-

This compound monomer

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized

-

Anhydrous solvent (e.g., Toluene, Benzene, or 1,4-Dioxane)

-

Non-solvent for precipitation (e.g., Methanol, Hexane)

-

Nitrogen gas supply

-

Reaction vessel (e.g., Schlenk flask) with magnetic stirrer and condenser

Procedure:

-

Monomer and Solvent Preparation: In a reaction vessel, dissolve the desired amount of this compound monomer in the anhydrous solvent (e.g., Toluene). The monomer concentration is typically between 10-50% by weight.

-

Inerting: Bubble nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Heating: Heat the reaction mixture to the desired temperature (typically 70-80°C for AIBN) under a continuous nitrogen atmosphere with constant stirring.

-

Initiation: Dissolve the initiator (e.g., AIBN, typically 0.1-1.0 mol% with respect to the monomer) in a small amount of the solvent and add it to the reaction vessel.

-

Polymerization: Allow the reaction to proceed for the desired time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.

-

Precipitation and Purification: After cooling the reaction mixture to room temperature, slowly pour the viscous solution into a large volume of a rapidly stirred non-solvent (e.g., methanol) to precipitate the polymer.

-

Collection and Drying: Collect the precipitated white polymer by filtration. Wash the polymer with fresh non-solvent and dry it in a vacuum oven at 40-50°C to a constant weight.

-

Characterization: Characterize the resulting polymer using techniques such as Size Exclusion Chromatography (SEC) for molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) for the glass transition temperature (Tg).

Photoresist Formulation and Processing

This protocol outlines the basic steps for creating and processing a photoresist film.[3][8]

Objective: To pattern a substrate using a poly(this compound)-based photoresist.

Materials:

-

Poly(this compound) copolymer

-

Photoacid Generator (PAG) (e.g., triphenylsulfonium triflate)

-

Solvent (e.g., propylene glycol monomethyl ether acetate, PGMEA)

-

Silicon wafer or other substrate

-

Developer: 2.38 wt% Tetramethylammonium hydroxide (TMAH) in water

Procedure:

-

Formulation: Dissolve the PAdA copolymer (e.g., 95-99% of total solids) and the PAG (e.g., 1-5% of total solids) in the solvent to achieve the desired total solids content (typically 2-5 wt%). Filter the solution through a 0.2 µm filter.

-

Substrate Preparation: Clean the silicon wafer to remove any organic and particulate contamination.

-

Spin Coating: Dispense the photoresist solution onto the center of the wafer. Spin the wafer at high speed (e.g., 1500-3000 rpm) to produce a thin, uniform film.

-

Pre-bake (Soft Bake): Heat the coated wafer on a hot plate (e.g., 90-130°C for 60-90 seconds) to evaporate the solvent from the resist film.

-

Exposure: Expose the resist film to UV radiation (e.g., 193 nm) through a photomask containing the desired pattern. The exposure dose will vary depending on the resist sensitivity.

-

Post-Exposure Bake (PEB): Heat the wafer on a hot plate (e.g., 90-130°C for 60-90 seconds). During this step, the acid generated in the exposed areas diffuses and catalyzes the deprotection of the adamantyl groups.

-

Development: Immerse the wafer in the TMAH developer solution (e.g., for 30-60 seconds). The exposed (now hydrophilic) regions will dissolve, leaving the unexposed regions to form the final pattern.

-

Rinse and Dry: Rinse the wafer with deionized water and dry it with a stream of nitrogen.

References

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. US20060088788A1 - Composition for coating over a photoresist pattern - Google Patents [patents.google.com]

- 4. imaging.org [imaging.org]

- 5. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. dakenchem.com [dakenchem.com]

An In-depth Technical Guide to the Derivatives of 2-Adamantyl Acrylate for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Adamantyl acrylate and its derivatives are a fascinating class of vinyl monomers characterized by the presence of a bulky, rigid, and lipophilic adamantane cage. This unique tricyclic aliphatic moiety imparts a remarkable set of physicochemical properties to the resulting polymers, including high thermal stability, enhanced mechanical strength, and significant etch resistance. These characteristics have made adamantyl-containing polymers, particularly poly(meth)acrylates, indispensable in the microelectronics industry as key components of photoresists for advanced lithography.

Beyond their established role in materials science, the adamantane core is a well-recognized pharmacophore in medicinal chemistry. Its incorporation into drug molecules can favorably modulate pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and target binding.[1] This dual identity of adamantyl acrylates—as both high-performance polymer building blocks and potential bioactive scaffolds—positions their derivatives as materials of significant interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound derivatives, with a particular focus on their potential in the biomedical and pharmaceutical arenas.

Physicochemical Properties of this compound and Its Derivatives

The adamantane group significantly influences the properties of both the monomers and their corresponding polymers. The rigid, diamondoid structure of adamantane restricts polymer chain mobility, leading to materials with high glass transition temperatures (Tg) and thermal stability.[2][3] The lipophilic nature of the adamantane cage also affects the solubility of the monomers and polymers.

Below is a summary of the physicochemical properties of this compound and some of its common derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| This compound | 128756-71-8 | C₁₃H₁₈O₂ | 206.28 | - | - | - |

| 2-Adamantyl methacrylate | 133682-15-2 | C₁₄H₂₀O₂ | 220.31 | 296 | 1.07 | - |

| 2-Methyl-2-adamantyl acrylate | 249562-06-9 | C₁₄H₂₀O₂ | 220.31 | 284.4 ± 9.0 | 1.1 ± 0.1 | 1.520 |

| 2-Methyl-2-adamantyl methacrylate | 177080-67-0 | C₁₅H₂₂O₂ | 234.33 | - | - | - |

| 2-Ethyl-2-adamantyl acrylate | 303186-14-3 | C₁₅H₂₂O₂ | 234.33 | - | - | - |

| 2-Ethyl-2-adamantyl methacrylate | - | C₁₆H₂₄O₂ | 248.36 | - | - | - |

| 2-Isopropyl-2-adamantyl acrylate | - | C₁₆H₂₄O₂ | 248.36 | - | - | - |

Polymer Properties

The incorporation of this compound derivatives into polymer chains leads to materials with distinct thermal and mechanical properties.

| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |

| Poly(1-adamantyl acrylate) | 133 | 376[4] |

| Poly(1-adamantyl methacrylate) | 201-253 | - |

| Poly(2-methyl-2-adamantyl methacrylate) | >257 | - |

The high Tg of these polymers makes them suitable for applications requiring dimensional stability at elevated temperatures.

Synthesis of this compound Derivatives

Several synthetic routes to this compound and its derivatives have been established. The most common methods involve the esterification of a corresponding 2-adamantanol or a one-pot synthesis starting from 2-adamantanone.

Experimental Protocols

1. Esterification of 2-Alkyl-2-adamantanol with Acryloyl Chloride

This method is a straightforward approach for synthesizing 2-alkyl-2-adamantyl acrylates.

-

Materials: 2-alkyl-2-adamantanol, acryloyl chloride, triethylamine (or other non-nucleophilic base), and a suitable aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM)).

-

Procedure:

-

Dissolve the 2-alkyl-2-adamantanol and triethylamine in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add acryloyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitoring by TLC or GC-MS is recommended).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 2-alkyl-2-adamantyl acrylate.

-

2. One-Pot Synthesis of 2-Ethyl-2-adamantyl Acrylate from 2-Adamantanone

This method provides a more direct route to 2-alkyl-2-adamantyl acrylates, avoiding the isolation of the intermediate alcohol.[5]

-

Materials: 2-adamantanone, ethyl bromide, lithium metal, methyl acrylate, and anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Under an argon atmosphere, charge a three-necked flask with lithium metal and anhydrous THF.

-

In a separate flask, dissolve 2-adamantanone and ethyl bromide in anhydrous THF.

-

Add the 2-adamantanone/ethyl bromide solution dropwise to the lithium suspension while maintaining the temperature between 30-40 °C.

-

After the addition is complete, stir the reaction mixture until the conversion of 2-adamantanone is complete (monitored by GC).

-

Cool the reaction mixture and slowly add methyl acrylate dropwise.

-

Allow the reaction to proceed at a slightly elevated temperature (e.g., 60 °C) for several hours.

-

After cooling, quench the reaction with water and extract with a nonpolar solvent like hexane.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by distillation and/or crystallization to yield pure 2-ethyl-2-adamantyl acrylate.[5]

-

Caption: One-pot synthesis of 2-ethyl-2-adamantyl acrylate.

Polymerization of this compound Derivatives

Polymers of this compound derivatives can be synthesized through various polymerization techniques, with free-radical polymerization being a common method.

Experimental Protocol

Free-Radical Polymerization of this compound

-

Materials: this compound monomer, a free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide), and a suitable solvent (e.g., toluene, tetrahydrofuran).

-

Procedure:

-

Dissolve the this compound monomer and the initiator in the solvent in a Schlenk flask.

-

Degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

-

Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) under an inert atmosphere.

-

Maintain the temperature and stir for the desired reaction time (typically several hours).

-

After the polymerization is complete, cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol, hexane).

-